molecular formula C21H14N2O2 B158408 9-methyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione CAS No. 10228-01-0

9-methyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione

Cat. No.: B158408
CAS No.: 10228-01-0
M. Wt: 326.3 g/mol
InChI Key: MHNYFZUKHPYYCS-UHFFFAOYSA-N
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Description

9-methyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione is a chemical compound with the molecular formula C21H14N2O2. It is a derivative of quinacridone, a class of organic compounds known for their vibrant colors and stability. This compound is often used in the production of pigments and dyes due to its excellent color properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylquinoline with phthalic anhydride in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired product. The reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

9-methyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinacridone derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

    Oxidation: Quinacridone derivatives with different functional groups.

    Reduction: Dihydro derivatives of the original compound.

    Substitution: Various substituted quinacridone compounds with altered properties.

Scientific Research Applications

9-methyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other quinacridone derivatives and as a reagent in organic synthesis.

    Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.

    Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Widely used in the production of pigments and dyes for textiles, plastics, and coatings due to its excellent color properties and stability.

Mechanism of Action

The mechanism of action of 9-methyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione involves its interaction with various molecular targets and pathways. In biological systems, the compound can intercalate into DNA, disrupting the replication and transcription processes. This property is particularly useful in its potential anticancer applications, where it can inhibit the proliferation of cancer cells. The compound’s ability to generate reactive oxygen species also contributes to its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2,9-dimethyl-: Another derivative with similar structural features but different substitution patterns.

    C.I. Pigment Red 122: A widely used pigment with excellent color properties and stability.

    C.I. Pigment Violet 19: Known for its vibrant violet color and stability.

Uniqueness

9-methyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione stands out due to its specific substitution pattern, which imparts unique color properties and stability. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry.

Properties

CAS No.

10228-01-0

Molecular Formula

C21H14N2O2

Molecular Weight

326.3 g/mol

IUPAC Name

2-methyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione

InChI

InChI=1S/C21H14N2O2/c1-11-6-7-17-13(8-11)21(25)15-10-18-14(9-19(15)23-17)20(24)12-4-2-3-5-16(12)22-18/h2-10H,1H3,(H,22,24)(H,23,25)

InChI Key

MHNYFZUKHPYYCS-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)NC3=C(C2=O)C=C4C(=C3)C(=O)C5=CC=CC=C5N4

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C(C2=O)C=C4C(=C3)C(=O)C5=CC=CC=C5N4

Key on ui other cas no.

10228-01-0

Origin of Product

United States

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